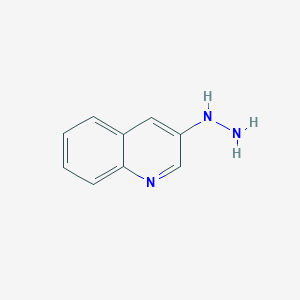

3-Hydrazinylquinoline

Description

Properties

IUPAC Name |

quinolin-3-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISWOHCLTBUICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276065 | |

| Record name | 3-Hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-78-9 | |

| Record name | 3-Hydrazinylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 3-Hydrazinylquinoline from 3-Aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hydrazinylquinoline from 3-aminoquinoline. The synthesis is a two-step process involving the diazotization of the starting material followed by the reduction of the resulting diazonium salt. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate the reaction pathway.

Reaction Overview

The conversion of 3-aminoquinoline to 3-hydrazinylquinoline is a standard transformation in medicinal chemistry for the introduction of a hydrazine moiety, a versatile functional group for further molecular elaboration. The overall synthetic route is depicted below:

Step 1: Diazotization of 3-Aminoquinoline

In this initial step, the primary aromatic amine, 3-aminoquinoline, is converted to its corresponding diazonium salt. This is typically achieved by treating a cooled, acidic solution of the amine with a solution of sodium nitrite. The resulting quinoline-3-diazonium salt is highly reactive and is generally used immediately in the subsequent step without isolation.

Step 2: Reduction of the Diazonium Salt

The quinoline-3-diazonium salt is then reduced to the target compound, 3-hydrazinylquinoline. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride) in a concentrated acidic medium. The hydrazine is typically isolated as its more stable hydrochloride salt.

Experimental Protocols

The following protocols are based on established methodologies for the diazotization of aromatic amines and the subsequent reduction of the diazonium salt to a hydrazine.

Materials and Equipment

-

3-Aminoquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Ethanol

-

Ice bath

-

Magnetic stirrer

-

Standard laboratory glassware

Synthesis of 3-Hydrazinylquinoline Hydrochloride

Step 1: Preparation of Quinoline-3-diazonium Chloride Solution

-

In a beaker, dissolve 3-aminoquinoline in concentrated hydrochloric acid, ensuring the reaction mixture is maintained at a temperature of 0-5 °C using an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred solution of 3-aminoquinoline hydrochloride. The temperature must be strictly maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution of quinoline-3-diazonium chloride is used directly in the next step.

Step 2: Reduction to 3-Hydrazinylquinoline Hydrochloride

-

In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully add the freshly prepared, cold quinoline-3-diazonium chloride solution to the stirred stannous chloride solution. Maintain the temperature of the reaction mixture below 10 °C during this addition.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

The resulting precipitate, 3-hydrazinylquinoline hydrochloride, is collected by vacuum filtration.

-

The crude product is then washed with a small amount of cold ethanol followed by diethyl ether to remove any impurities.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-hydrazinylquinoline.

| Parameter | Value |

| Starting Material | 3-Aminoquinoline |

| Final Product | 3-Hydrazinylquinoline Hydrochloride |

| Molecular Formula | C₉H₉N₃·HCl |

| Molecular Weight | 195.65 g/mol |

| Appearance | Crystalline solid |

| Typical Yield | 70-85% |

Note: The yield is dependent on the precise reaction conditions and the purity of the starting materials.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of 3-hydrazinylquinoline from 3-aminoquinoline.

Caption: Reaction scheme for the synthesis of 3-hydrazinylquinoline.

Concluding Remarks

The synthesis of 3-hydrazinylquinoline from 3-aminoquinoline via a two-step diazotization and reduction process is a well-established and efficient method. Careful control of the reaction temperature, particularly during the diazotization step, is crucial for achieving high yields and purity. The resulting 3-hydrazinylquinoline is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and development. This guide provides a foundational protocol that can be optimized and scaled by researchers in the field.

3-Hydrazinylquinoline: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinylquinoline is a heterocyclic organic compound featuring a quinoline ring substituted with a hydrazinyl group at the third position. This structural motif makes it a versatile building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. Its derivatives have garnered significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. This technical guide provides a detailed overview of the known chemical properties and reactivity of 3-hydrazinylquinoline, offering valuable insights for researchers in drug discovery and materials science.

Chemical Properties

Structure and Nomenclature:

-

IUPAC Name: 3-hydrazinylquinoline

-

Molecular Formula: C₉H₉N₃

-

Molecular Weight: 159.19 g/mol

Physicochemical Properties (Estimated):

Quantitative experimental data for 3-hydrazinylquinoline is scarce. The following table summarizes computed properties for its isomers (2-, 4-, 6-, 7-, and 8-hydrazinylquinoline) obtained from publicly available databases, which can serve as a reasonable estimation for the 3-isomer.

| Property | 2-Hydrazinylquinoline (Computed)[1] | 4-Hydrazinylquinoline (Computed)[2] | 6-Hydrazinylquinoline hydrochloride (Computed)[3] | 7-Chloro-4-hydrazinylquinoline (Computed)[4] | 8-Hydrazinylquinoline Dihydrochloride (Computed) |

| Molecular Weight | 159.19 g/mol | 159.19 g/mol | 195.65 g/mol | 193.63 g/mol | 232.11 g/mol [5] |

| XLogP3 | 1.3 | 1.4 | - | 2.2 | - |

| Hydrogen Bond Donor Count | 2 | 2 | 2 | 2 | 3 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | 3 | 3 |

| Rotatable Bond Count | 1 | 1 | 1 | 1 | 1 |

| pKa (most basic) | Not available | Not available | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available | Not available | Not available |

Reactivity

The reactivity of 3-hydrazinylquinoline is primarily dictated by the nucleophilic nature of the hydrazinyl group and the electrophilic character of the quinoline ring. The hydrazine moiety can readily react with electrophiles, while the quinoline ring can undergo substitution reactions.

Reactions of the Hydrazinyl Group

The lone pair of electrons on the terminal nitrogen of the hydrazinyl group makes it a potent nucleophile. This reactivity is central to many of its synthetic applications.

1. Condensation with Carbonyl Compounds to Form Hydrazones:

3-Hydrazinylquinoline reacts with aldehydes and ketones to form the corresponding hydrazones.[6] This is a fundamental reaction of hydrazines and is often the first step in the synthesis of more complex heterocyclic systems. The resulting 3-quinolyl hydrazones are valuable intermediates.[7]

Experimental Workflow: General Synthesis of 3-Quinolyl Hydrazones

Figure 1. General workflow for the synthesis of 3-quinolyl hydrazones.

2. Cyclization Reactions:

The hydrazone derivatives of 3-hydrazinylquinoline are excellent precursors for a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of great importance in the synthesis of novel compounds with potential biological activities.

-

Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds can lead to the formation of pyrazole or pyrazoline rings fused to the quinoline core.[8][9]

-

Synthesis of Triazines: Cyclization of arylazo derivatives of quinolines can yield triazino[5,6-b]quinoline systems.[10]

-

Synthesis of Pyrrolo[2,3-c]quinolines: Cyclization of 3-quinolyl hydrazones has been utilized in the synthesis of 3H-pyrrolo[2,3-c]quinoline systems, which are related to marinoquinoline natural products.[7]

Logical Relationship: Cyclization Pathways of 3-Quinolyl Hydrazones

Figure 2. Common cyclization pathways starting from 3-quinolyl hydrazones.

Reactions of the Quinoline Ring

The quinoline ring in 3-hydrazinylquinoline is generally electron-deficient, particularly at the positions ortho and para to the nitrogen atom. However, the hydrazinyl group is an activating group, which can influence the regioselectivity of electrophilic substitution reactions. Detailed studies on the electrophilic substitution of 3-hydrazinylquinoline itself are not widely reported, but it is expected to undergo reactions such as nitration, halogenation, and sulfonation, with the position of substitution being directed by the combined electronic effects of the heterocyclic nitrogen and the hydrazinyl group.

Experimental Protocols

Detailed experimental protocols for the synthesis of 3-hydrazinylquinoline are not explicitly detailed in the readily available literature. However, a common method for the synthesis of hydrazinyl-heterocycles involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) by hydrazine hydrate.

General Synthetic Protocol for 3-Hydrazinylquinoline (Hypothetical):

A plausible synthetic route would involve the reaction of 3-chloroquinoline or 3-bromoquinoline with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or n-butanol, at elevated temperatures.

-

Reaction Setup: A mixture of 3-haloquinoline and an excess of hydrazine hydrate in a high-boiling point solvent is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 3-hydrazinylquinoline.

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized.

Role in Drug Discovery and Signaling Pathways

While 3-hydrazinylquinoline itself is not a known drug, its derivatives, particularly hydrazones, have been investigated for a range of biological activities. The hydrazone moiety is a common pharmacophore found in compounds with antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.[11]

Derivatives of quinoline-3-carboxylic acid hydrazide have shown antibacterial activity.[12] Furthermore, various quinoline-based compounds have been explored as anticancer agents.[13]

The specific signaling pathways modulated by 3-hydrazinylquinoline or its direct derivatives have not been elucidated in the reviewed literature. However, given the broad range of biological activities exhibited by quinoline and hydrazone derivatives, it is plausible that they could interact with various cellular targets and signaling cascades. For instance, quinoline derivatives have been reported to target pathways involved in cancer progression.[14] Further research is required to identify the specific molecular targets and signaling pathways affected by 3-hydrazinylquinoline derivatives.

Signaling Pathway Investigation Workflow

References

- 1. Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydrazinoquinoline | C9H9N3 | CID 7020411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Hydrazinylquinoline hydrochloride | C9H10ClN3 | CID 53408688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Hydrazinoquinoline DiHCl | C9H11Cl2N3 | CID 16413606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ruidera.uclm.es [ruidera.uclm.es]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 3-Hydrazinylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for hydrazinylquinolines, with a focus on providing available data and general experimental protocols relevant to the analysis of 3-Hydrazinylquinoline. Due to the limited availability of specific experimental spectroscopic data for 3-Hydrazinylquinoline in publicly accessible literature, this document presents data for the closely related isomer, 2-Hydrazinylquinoline, for comparative purposes. Additionally, it outlines standardized experimental methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to quinoline derivatives.

Spectroscopic Data

Table 1: Spectroscopic Data for 2-Hydrazinylquinoline

| Spectroscopic Technique | Parameter | Observed Values |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 7.82 (1H, d), 7.71 (1H, d), 7.60 (1H, d), 7.54 (1H, dd), 7.23 (1H, dd), 6.75 (1H, d), 4.0 (3H, br s)[1] |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 158.8, 147.3, 137.4, 129.7, 127.5, 126.3, 124.2, 122.8, 110.6[1] |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | 3282, 3188, 3042, 2954, 2926, 2854, 1621, 1529, 1462, 1404, 1377, 1307, 1146, 1116, 955, 816, 746[1] |

| Mass Spectrometry (GC-MS) | m/z (Top Peaks) | 159, 129, 144[2] |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS spectra for quinoline derivatives like 3-Hydrazinylquinoline. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.[3][4][5]

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:[3]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]

-

For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) may be added.

-

Cap the NMR tube and ensure the sample is fully dissolved through gentle agitation.[3]

-

-

Instrument Setup:

-

¹H NMR Spectrum Acquisition:

-

A standard single-pulse experiment is typically sufficient.

-

Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, an increased number of scans may be required to obtain a good signal-to-noise ratio.[3]

-

-

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally necessary compared to ¹H NMR.[3]

-

2.2. Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[6] A general protocol for solid samples is:

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the finely ground solid sample with dry potassium bromide (KBr).

-

Press the mixture under high pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[7]

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

-

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure.[8]

-

Ionization:

-

For volatile and thermally stable compounds like many quinoline derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique.[9]

-

For less volatile or thermally sensitive compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Liquid Chromatography (LC-MS) can be used.

-

-

Mass Analysis:

-

The ionized sample is introduced into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. The fragmentation pattern can provide valuable structural information.[10]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound such as 3-Hydrazinylquinoline.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

3-Hydrazinylquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinylquinoline is a heterocyclic organic compound belonging to the quinoline family. The presence of a hydrazinyl group at the 3-position of the quinoline ring system makes it a versatile precursor for the synthesis of a variety of derivatives, particularly hydrazones, which are of significant interest in medicinal chemistry. This technical guide provides a detailed overview of the identifiers, physicochemical properties, synthesis, and potential biological activities of 3-Hydrazinylquinoline and its derivatives, tailored for a scientific audience.

Chemical Identifiers and Properties

| Identifier/Property | 3-Hydrazinylquinoline Hydrochloride | 3-Hydrazinylquinoline Dihydrochloride |

| CAS Number | 63468-94-0[1] | 61621-35-0 |

| Molecular Formula | C₉H₁₀ClN₃[1] | C₉H₁₁Cl₂N₃ |

| Molecular Weight | 195.65 g/mol [1] | 232.11 g/mol |

| Synonyms | 3-Quinolylhydrazine hydrochloride | Quinolin-3-yl-hydrazine dihydrochloride |

| Storage Conditions | Inert atmosphere, 2-8°C[1] | - |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the direct synthesis of 3-Hydrazinylquinoline is not extensively reported in the literature. However, a plausible and commonly employed synthetic route for the preparation of aryl hydrazines involves the diazotization of the corresponding aromatic amine followed by a reduction step.

Proposed Synthetic Pathway: From 3-Aminoquinoline to 3-Hydrazinylquinoline

This proposed two-step synthesis provides a logical and experimentally feasible approach to obtain 3-Hydrazinylquinoline.

References

Technical Guide: Solubility of 3-Hydrazinylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug discovery, development, and formulation. 3-Hydrazinylquinoline is a heterocyclic compound of interest, and understanding its solubility profile in various organic solvents is essential for its application in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 3-Hydrazinylquinoline. While specific quantitative solubility data for 3-Hydrazinylquinoline is not extensively available in public literature, this document outlines the standard experimental protocols, data presentation formats, and key factors influencing its solubility, enabling researchers to conduct systematic studies.

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For quinoline derivatives like 3-Hydrazinylquinoline, solubility in organic solvents is a crucial physical property.[1] It dictates the choice of solvent for chemical reactions, influences the efficiency of crystallization and purification, and is a key determinant of bioavailability in preclinical studies.[2][3] The quinoline core is largely hydrophobic, while the hydrazinyl group (-NHNH₂) introduces polar characteristics, including hydrogen bond donor and acceptor capabilities, suggesting a complex solubility profile that will vary significantly with the choice of solvent.[4]

Factors Influencing the Solubility of 3-Hydrazinylquinoline

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The key factors for 3-Hydrazinylquinoline include:

-

Molecular Structure: The presence of the nitrogen atoms in the quinoline ring and the hydrazinyl group allows for hydrogen bonding. The aromatic rings contribute to van der Waals forces and potential π-π stacking interactions.

-

Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capacity of the organic solvent are critical. Protic solvents (e.g., alcohols) can act as hydrogen bond donors and acceptors, while aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors. Nonpolar solvents (e.g., hexane, toluene) will primarily interact through weaker van der Waals forces.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the 3-Hydrazinylquinoline molecules together in the solid state must be overcome by the solute-solvent interactions. A higher crystal lattice energy generally leads to lower solubility.

Below is a diagram illustrating the interplay of these factors.

Quantitative Solubility Data

Table 1: Solubility of 3-Hydrazinylquinoline in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method | Reference |

|---|---|---|---|---|---|

| e.g., Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask/HPLC | [Future Study] |

| e.g., Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask/HPLC | [Future Study] |

| e.g., Acetone | 25 | Data Not Available | Data Not Available | Shake-Flask/HPLC | [Future Study] |

| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | Shake-Flask/HPLC | [Future Study] |

| e.g., Toluene | 25 | Data Not Available | Data Not Available | Shake-Flask/HPLC | [Future Study] |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Shake-Flask/HPLC | [Future Study] |

Experimental Protocol for Solubility Determination

The most reliable and widely recognized method for determining thermodynamic solubility is the shake-flask method .[5] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

Materials and Equipment

-

3-Hydrazinylquinoline (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with a temperature-controlled chamber/bath

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Standard Shake-Flask Procedure

-

Preparation: Add an excess amount of solid 3-Hydrazinylquinoline to a series of vials. The excess should be sufficient to ensure that solid material remains visible at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker with the temperature controlled at the desired level (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the undissolved solid settle. To obtain a clear, particle-free supernatant, either centrifuge the vials at high speed or filter the suspension using a chemical-resistant syringe filter.[6] This step is critical to avoid erroneous results from suspended solid particles.

-

Dilution: Carefully withdraw a precise aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of 3-Hydrazinylquinoline in the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[2][3]

Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and sensitivity.[7][8] A calibration curve is generated by preparing a series of standard solutions of 3-Hydrazinylquinoline of known concentrations. The peak area from the chromatogram of the sample is then used to determine its concentration by interpolating from the calibration curve.

-

UV-Vis Spectrophotometry: This method is simpler but less specific than HPLC. It is suitable if 3-Hydrazinylquinoline has a distinct chromophore and no other components in the solution absorb at the analytical wavelength. A calibration curve based on absorbance versus concentration is required.

The following diagram illustrates the general workflow for this experimental protocol.

References

- 1. chem.ws [chem.ws]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scribd.com [scribd.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

The Unfolding Potential of 3-Hydrazinylquinoline: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, 3-hydrazinylquinoline has emerged as a promising core structure for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 3-hydrazinylquinoline and its derivatives, with a focus on their antimicrobial and anticancer potential. This document delves into the quantitative data, experimental methodologies, and underlying mechanisms of action to serve as a valuable resource for researchers in the field.

Antimicrobial Activity

Derivatives of 3-hydrazinylquinoline have consistently demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The core structure appears to be a versatile scaffold for the introduction of various pharmacophores that enhance its antimicrobial profile.

Antibacterial Activity

Hydrazone derivatives of quinoline have shown considerable promise as antibacterial agents.[1][2] These compounds have been reported to be active against both Gram-positive and Gram-negative bacteria.[2]

Mechanism of Action: A key mechanism underlying the antibacterial effect of these compounds is the inhibition of essential bacterial enzymes. Several studies have pointed towards DNA gyrase and dihydrofolate reductase (DHFR) as potential targets.[3][4] DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, while DHFR is vital for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.[3][5] Inhibition of these enzymes disrupts critical cellular processes, leading to bacterial cell death. Molecular docking studies have suggested that quinoline-based hydrazones can effectively bind to the active sites of these enzymes.[4]

Quantitative Data:

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-3-carbaldehyde hydrazone derivatives | Staphylococcus aureus | Moderate activity | [1] |

| Quinoline-3-carbaldehyde hydrazone derivatives | Escherichia coli | Moderate activity | [1] |

| Bromo quinoline hydrazones | Gram-positive & Gram-negative bacteria | Remarkable activity | [2] |

| Novel hydrazinylquinoline and pyrazoline derivatives | Various bacterial strains | 12.5 - 50 | [4] |

Antifungal Activity

In addition to their antibacterial properties, certain 3-hydrazinylquinoxaline derivatives have exhibited potent antifungal activity, particularly against Candida species.[6][7]

Mechanism of Action: Similar to their antibacterial counterparts, the antifungal activity of these derivatives is believed to stem from enzyme inhibition. Squalene epoxidase (SQLE) has been identified as a potential target.[4] SQLE is a key enzyme in the ergosterol biosynthesis pathway in fungi, and its inhibition disrupts fungal cell membrane integrity.[8]

Quantitative Data:

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | More effective than Amphotericin B | [6][7] |

| 3-hydrazinoquinoxaline-2-thiol | Candida glabrata | Higher effectiveness | [6][7] |

| 3-hydrazinoquinoxaline-2-thiol | Candida parapsilosis | Higher effectiveness | [6][7] |

| Novel hydrazinylquinoline and pyrazoline derivatives | Aspergillus niger | 50 | [4] |

Anticancer Activity

The quinoline core is a well-established pharmacophore in the design of anticancer agents, and 3-hydrazinylquinoline derivatives are no exception.[9][10] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.[9]

Mechanism of Action: The anticancer activity of 3-hydrazinylquinoline derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[3][9] This process is frequently mediated through the modulation of key signaling pathways. While the precise pathways for all derivatives are not fully elucidated, evidence suggests the involvement of the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and activation of caspases.[3] Some quinoline hydrazide derivatives have been shown to cause G1 cell cycle arrest and upregulate the cell cycle regulating protein p27kip1. Furthermore, molecular docking studies suggest that these compounds may interact with DNA, potentially through partial insertion, and inhibit cyclin-dependent kinase 2 (CDK2).[9]

Quantitative Data:

The cytotoxic potential of these compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-hydrazide analogue 19 | Neuroblastoma (SH-SY5Y, Kelly) | Micromolar potency | |

| Quinoline-hydrazide analogue 22 | Neuroblastoma (SH-SY5Y, Kelly) | Micromolar potency | |

| Quinoline-based dihydrazone derivative 3b | Breast cancer (MCF-7) | 7.016 | [9] |

| Quinoline-based dihydrazone derivative 3c | Breast cancer (MCF-7) | 7.05 | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of 3-hydrazinylquinoline derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[11]

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.[11]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[11]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[1]

-

MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.[1]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a spectrophotometer, which is proportional to the number of viable cells.[1]

Enzyme Inhibition Assays

DNA Gyrase Inhibition Assay (Supercoiling Assay):

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[7][12][13]

Methodology:

-

Reaction Mixture: A reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the test compound at various concentrations is prepared.[14]

-

Incubation: The mixture is incubated to allow the supercoiling reaction to proceed.[14]

-

Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.[14]

-

Inhibition Assessment: The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of the test compound.[14]

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric):

This assay measures the inhibition of DHFR activity by monitoring the oxidation of NADPH to NADP+.[9][15]

Methodology:

-

Reaction Mixture: A reaction mixture containing DHFR, its substrate dihydrofolate, NADPH, and the test compound is prepared.[9]

-

Activity Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.[9]

-

Inhibition Calculation: The rate of NADPH oxidation in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition.[9]

Squalene Epoxidase (SQLE) Inhibition Assay:

The activity of SQLE can be measured by various methods, including monitoring the consumption of the substrate squalene or the formation of the product 2,3-oxidosqualene.[16][17]

Signaling Pathways and Logical Relationships

The biological effects of 3-hydrazinylquinoline derivatives are often the result of their modulation of specific cellular signaling pathways. Visualizing these pathways can aid in understanding their mechanism of action.

Caption: General experimental workflow for evaluating the biological activity of 3-hydrazinylquinoline derivatives.

Caption: Proposed mechanism of antibacterial action for 3-hydrazinylquinoline derivatives.

Caption: Simplified intrinsic apoptosis pathway potentially induced by 3-hydrazinylquinoline derivatives.

Conclusion and Future Directions

The collective evidence strongly suggests that the 3-hydrazinylquinoline scaffold holds significant promise for the development of new antimicrobial and anticancer therapeutics. The versatility of this core structure allows for extensive chemical modifications, offering the potential to fine-tune its biological activity, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 3-hydrazinylquinoline core are needed to establish clear SARs, which will guide the design of more potent and selective analogues.

-

Mechanism of Action Elucidation: While initial targets have been proposed, further in-depth studies are required to fully elucidate the molecular mechanisms of action. This includes identifying specific binding sites on target enzymes and mapping the complete signaling pathways involved in apoptosis induction.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro studies must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic profiles, and potential toxicity.

-

Combating Drug Resistance: Investigating the potential of 3-hydrazinylquinoline derivatives to overcome existing drug resistance mechanisms in both microbes and cancer cells is a critical area for future exploration.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. assaygenie.com [assaygenie.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. topogen.com [topogen.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of 3-Hydrazinylquinoline with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and biological significance of hydrazones derived from 3-hydrazinylquinoline. The condensation reaction between 3-hydrazinylquinoline and various aldehydes and ketones yields a versatile class of compounds, quinoline-based hydrazones, which have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document details experimental protocols, presents quantitative biological data, and illustrates key chemical and biological pathways.

Core Reaction: Synthesis of 3-Hydrazinylquinoline Hydrazones

The fundamental reaction involves the condensation of the nucleophilic hydrazine moiety of 3-hydrazinylquinoline with the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction, typically acid-catalyzed, results in the formation of a hydrazone, characterized by a C=N-N linkage.

The general reaction scheme is as follows:

Caption: General reaction scheme for the formation of 3-hydrazinylquinoline hydrazones.

This reaction is highly efficient and provides a straightforward method for the synthesis of a diverse library of quinoline hydrazones by varying the aldehyde or ketone reactant.

Experimental Protocols

Synthesis of 3-Hydrazinylquinoline (General Procedure)

A mixture of 3-bromoquinoline or 3-chloroquinoline and an excess of hydrazine hydrate in a suitable solvent (e.g., ethanol, benzene) is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification, typically through recrystallization.

Synthesis of Quinoline-3-carbohydrazide

A common precursor for similar hydrazones is quinoline-3-carbohydrazide. A representative synthesis is as follows:

-

A solution of ethyl 3-quinoline carboxylate (1 equivalent) in ethanol is treated with an excess of hydrazine hydrate.

-

The mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford quinoline-3-carbohydrazide.

General Protocol for the Synthesis of 3-Hydrazinylquinoline Hydrazones

The following is a generalized protocol for the condensation reaction with an aromatic aldehyde:

-

In a round-bottom flask, dissolve 3-hydrazinylquinoline (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops).

-

Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates out of the solution.

-

Collect the solid product by filtration and wash it with a small amount of cold solvent.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF, or a solvent mixture) to obtain the pure hydrazone. Hydrazones are known to crystallize well, making recrystallization an effective purification method.

Quantitative Data Presentation

Quinoline-based hydrazones have demonstrated significant potential as antimicrobial agents. The following tables summarize the minimum inhibitory concentration (MIC) values for a selection of these compounds against various bacterial strains.

Table 1: Antibacterial Activity (MIC in µg/mL) of Quinoline Hydrazone Analogues

| Compound | S. aureus | E. coli | P. aeruginosa | B. subtilis |

| Quinolyl Hydrazone 1 | 12.5 | 25 | 50 | 6.25 |

| Quinolyl Hydrazone 2 | 6.25 | 12.5 | 25 | 3.12 |

| Quinolyl Hydrazone 3 | 25 | 50 | 100 | 12.5 |

| Amoxicillin (Reference) | 0.5 | 4 | >128 | 0.25 |

Data compiled from multiple sources. Specific structures of "Quinolyl Hydrazone 1, 2, and 3" are proprietary to the cited studies but represent typical quinoline hydrazone structures.

A primary mechanism of action for the antibacterial activity of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme in DNA replication.

Table 2: DNA Gyrase Inhibitory Activity of Quinolone-Based Hydrazones

| Compound | DNA Gyrase IC50 (µM) |

| Quinoline Hydrazone A | 8.45 |

| Quinoline Hydrazone B | 33.64 |

| Ciprofloxacin (Reference) | 3.80 |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. Data is representative of values found in the literature for potent quinoline hydrazone derivatives.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 3-hydrazinylquinoline hydrazones.

Caption: A typical workflow for the synthesis and evaluation of novel hydrazones.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Many quinoline-based compounds exert their antibacterial effects by targeting bacterial DNA gyrase. This enzyme is crucial for relieving torsional stress during DNA replication. The quinoline hydrazones are believed to bind to the enzyme-DNA complex, stabilizing it and leading to double-strand DNA breaks, which ultimately results in bacterial cell death.

References

The Versatility of 3-Hydrazinylquinoline: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydrazinylquinoline has emerged as a pivotal precursor in synthetic organic chemistry, offering a versatile platform for the construction of a diverse array of fused heterocyclic compounds. The inherent reactivity of the hydrazine moiety, coupled with the quinoline core's significant biological and pharmaceutical properties, makes it a valuable starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic utility of 3-hydrazinylquinoline, detailing its transformation into prominent heterocyclic systems such as triazolo[4,3-a]quinolines and pyrazolo[3,4-c]quinolines. This document outlines key experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes reaction pathways and biological screening workflows using Graphviz diagrams. The content herein is intended to serve as a practical resource for researchers engaged in the design and synthesis of innovative heterocyclic compounds with potential applications in medicinal chemistry.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system provides a powerful strategy for modulating these activities and discovering new therapeutic leads. Among various substituted quinolines, 3-hydrazinylquinoline stands out as a particularly useful and reactive intermediate.

The presence of the hydrazine group at the 3-position of the quinoline ring introduces a nucleophilic center that can readily participate in cyclization reactions with a variety of electrophilic reagents. This reactivity allows for the facile construction of fused heterocyclic systems, where a new five-membered ring is annulated to the quinoline core. This guide focuses on the synthesis of two major classes of heterocyclic compounds derived from 3-hydrazinylquinoline: 1,2,4-triazolo[4,3-a]quinolines and pyrazolo[3,4-c]quinolines. These fused systems are of significant interest due to their demonstrated biological potential.[3][4]

This document provides a detailed examination of the synthetic routes starting from 3-hydrazinylquinoline, complete with experimental procedures, quantitative data, and visual representations of the chemical transformations and biological evaluation processes.

Synthesis of the Precursor: 3-Hydrazinylquinoline

A reliable and efficient synthesis of the starting material is paramount for any synthetic endeavor. 3-Hydrazinylquinoline can be prepared from 3-aminoquinoline, a commercially available starting material. The synthesis typically involves a two-step process: diazotization of the amino group followed by reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of 3-Hydrazinylquinoline

Step 1: Diazotization of 3-Aminoquinoline

-

Dissolve 3-aminoquinoline (1 equivalent) in a suitable acidic medium, such as dilute hydrochloric acid, with cooling in an ice bath (0-5 °C).

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water to the cooled solution of 3-aminoquinoline, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, and cool it in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours at low temperature.

-

Allow the reaction mixture to warm to room temperature and then neutralize it carefully with a base, such as sodium hydroxide or ammonium hydroxide solution, until the solution is alkaline.

-

The resulting precipitate of 3-hydrazinylquinoline can be collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Figure 1: Synthesis of 3-Hydrazinylquinoline.

Synthesis of 1,2,4-Triazolo[4,3-a]quinolines

The reaction of 3-hydrazinylquinoline with one-carbon electrophiles provides a direct route to the 1,2,4-triazolo[4,3-a]quinoline ring system. This versatile reaction can be performed with various reagents, such as formic acid, orthoesters, and carbon disulfide, to introduce different substituents at the 1-position of the triazole ring.

Reaction with Formic Acid

The condensation of 3-hydrazinylquinoline with formic acid is a straightforward method to obtain the parent, unsubstituted 1,2,4-triazolo[4,3-a]quinoline.

-

A mixture of 3-hydrazinylquinoline (1 equivalent) and an excess of formic acid is heated at reflux for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol) affords the pure 1,2,4-triazolo[4,3-a]quinoline.[4]

Figure 2: Synthesis of[1][2][3]Triazolo[4,3-a]quinoline.

Reaction with Carbon Disulfide

The reaction with carbon disulfide leads to the formation of a thione derivative,[1][2][3]triazolo[4,3-a]quinolin-1(2H)-thione, which is a valuable intermediate for further functionalization.

-

To a solution of 3-hydrazinylquinoline (1 equivalent) in a suitable solvent such as pyridine or ethanol, add carbon disulfide (1.2 equivalents).

-

The reaction mixture is heated at reflux for an extended period (typically 8-12 hours).

-

Upon cooling, the product often precipitates from the reaction mixture.

-

The solid is collected by filtration, washed with a small amount of cold solvent, and dried.

-

Purification can be achieved by recrystallization.[4]

Quantitative Data for Triazolo[4,3-a]quinoline Synthesis

| Reagent | Product | Yield (%) | Melting Point (°C) | Reference |

| Formic Acid | [1][2][3]Triazolo[4,3-a]quinoline | 75-85 | 178-180 | [4] |

| Acetic Acid | 1-Methyl-[1][2][3]triazolo[4,3-a]quinoline | 70-80 | 195-197 | [4] |

| Carbon Disulfide | [1][2][3]Triazolo[4,3-a]quinolin-1(2H)-thione | 80-90 | >300 | [4] |

Synthesis of Pyrazolo[3,4-c]quinolines

The reaction of 3-hydrazinylquinoline with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of the pyrazolo[3,4-c]quinoline scaffold. The choice of the dicarbonyl compound allows for the introduction of various substituents on the pyrazole ring.

Reaction with β-Ketoesters

The condensation of 3-hydrazinylquinoline with β-ketoesters, such as ethyl acetoacetate, is a widely used method to prepare pyrazolo[3,4-c]quinolin-4-ones.

-

A mixture of 3-hydrazinylquinoline (1 equivalent) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 equivalents) is heated in a suitable solvent, such as glacial acetic acid or ethanol, at reflux.

-

The reaction is typically monitored by TLC and is usually complete within a few hours.

-

Upon cooling, the product precipitates from the reaction mixture.

-

The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

-

Recrystallization from a high-boiling solvent like dimethylformamide (DMF) or acetic acid can be performed for further purification.

Figure 3: Synthesis of Pyrazolo[3,4-c]quinolines.

Quantitative Data for Pyrazolo[3,4-c]quinoline Synthesis

| β-Dicarbonyl Compound | Product | Yield (%) | Melting Point (°C) | Reference |

| Ethyl Acetoacetate | 3-Methyl-1H-pyrazolo[3,4-c]quinolin-4(5H)-one | 85-95 | >300 | [5] |

| Diethyl Malonate | 1H-Pyrazolo[3,4-c]quinoline-3,4(2H,5H)-dione | 70-80 | >300 | [5] |

| Acetylacetone | 3,5-Dimethyl-1H-pyrazolo[3,4-c]quinoline | 80-90 | 240-242 | [4] |

Biological Activities of 3-Hydrazinylquinoline Derivatives

Heterocyclic compounds derived from 3-hydrazinylquinoline have demonstrated a range of promising biological activities, with antimicrobial and anticancer effects being the most prominent.

Antimicrobial Activity

Many triazoloquinoline and pyrazoloquinoline derivatives exhibit significant activity against various strains of bacteria and fungi.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or interference with microbial DNA replication.[3]

-

Prepare nutrient agar plates and allow them to solidify.

-

Inoculate the agar surface uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Create wells of a specific diameter in the agar using a sterile borer.

-

Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

-

A well containing only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is indicative of the compound's antimicrobial activity.[6]

Figure 4: Antimicrobial Screening Workflow.

Anticancer Activity

Several derivatives of 3-hydrazinylquinoline have shown potent cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanisms of action often involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or DNA topoisomerases.[7][9]

The diagram below illustrates a generalized signaling pathway that can be targeted by anticancer agents. Many quinoline derivatives are known to interfere with receptor tyrosine kinases (RTKs), downstream signaling cascades like the MAPK/ERK pathway, and cell cycle progression regulated by CDKs.

Figure 5: Postulated Anticancer Signaling Pathway.

Conclusion

3-Hydrazinylquinoline is a highly valuable and versatile precursor for the synthesis of a wide range of fused heterocyclic compounds. The straightforward and efficient synthetic routes to triazolo[4,3-a]quinolines and pyrazolo[3,4-c]quinolines, coupled with the significant biological activities exhibited by these derivatives, underscore the importance of this chemical entity in modern drug discovery. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of the synthetic potential of 3-hydrazinylquinoline is expected to yield novel heterocyclic scaffolds with improved therapeutic profiles.

References

- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies on 3-Hydrazinylquinoline structure

An in-depth analysis of the theoretical studies on the molecular structure of 3-Hydrazinylquinoline reveals a landscape rich with computational methodologies, yet sparse on specific published data for this particular isomer. Theoretical studies on quinoline and its derivatives are pivotal in understanding their structure-activity relationships, which is crucial for applications in medicinal chemistry and materials science.[1] Computational techniques, particularly Density Functional Theory (DFT), are the cornerstone of these investigations, providing profound insights into molecular geometry, electronic properties, and reactivity.[2][3]

While direct, comprehensive theoretical data for 3-Hydrazinylquinoline is not prominently available in existing literature, this guide synthesizes the established protocols and expected outcomes from studies on closely related quinoline derivatives and isomers, such as 2-Hydrazinylquinoline and various hydrazones.[2][4] This whitepaper serves as a methodological framework for researchers aiming to conduct theoretical investigations on 3-Hydrazinylquinoline.

Core Theoretical Concepts

The stability and reactivity of a molecule like 3-Hydrazinylquinoline are governed by its structural and electronic properties. Key parameters investigated through theoretical calculations include:

-

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles determine the molecule's three-dimensional shape.

-

Electronic Structure: The distribution of electrons is described by properties like Mulliken atomic charges and the molecular electrostatic potential (MEP).

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and polarizability.[5][6][7][8] A smaller gap suggests higher reactivity.[5]

Experimental Protocols: A Methodological Blueprint

The most prevalent approach for the theoretical study of quinoline derivatives involves Density Functional Theory (DFT) calculations. The following protocol outlines a standard computational methodology based on practices reported for similar molecular systems.

Computational Details

The initial geometry of the molecule for calculation is typically derived from experimental data, such as X-ray crystallography, if available, or built using standard bond lengths and angles.[9] The geometry is then optimized without any symmetry constraints.

-

Software: Quantum chemical calculations are commonly performed using software packages like Gaussian or NWChem.[10]

-

Theoretical Method: The Density Functional Theory (DFT) method is widely employed. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for providing reliable results for organic molecules.[9][11]

-

Basis Set: The choice of basis set is critical for accuracy. Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used.[5][9][11] The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing systems with heteroatoms and potential hydrogen bonding.

-

Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation (a stationary point on the potential energy surface).

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to determine electronic properties, including HOMO-LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential (MEP).[5]

Data Presentation: Expected Outcomes

A comprehensive theoretical study of 3-Hydrazinylquinoline would yield quantitative data that can be summarized for comparative analysis. The following tables illustrate the structure in which such data would be presented.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles) Note: The values in this table are placeholders and represent the type of data that would be generated. Experimental values for the related isomer, 2-Hydrazinylquinoline, are provided for context where applicable.

| Parameter | Bond | Calculated Length (Å) | Experimental Length (Å) - 2-isomer[4] |

| Bond Length | N2-N3 | Value | 1.393 |

| N2-C1 | Value | 1.378 | |

| C1-N1 | Value | 1.319 | |

| Parameter | Atoms | Calculated Angle (°) | Experimental Angle (°) - 2-isomer[4] |

| Bond Angle | N3-N2-C1 | Value | 118.8 |

| N2-C1-N1 | Value | 120.3 | |

| Dihedral Angle | N3-N2-C1-N1 | Value | -12.7 |

Table 2: Frontier Molecular Orbital (FMO) Properties Note: Values are placeholders.

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | Value |

| LUMO Energy (ELUMO) | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

Table 3: Calculated Global Reactivity Descriptors Note: Values are placeholders. These descriptors are calculated from HOMO and LUMO energies.[12]

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | Value |

| Electron Affinity (A) | -ELUMO | Value |

| Chemical Hardness (η) | (I - A) / 2 | Value |

| Electronegativity (χ) | (I + A) / 2 | Value |

| Electrophilicity Index (ω) | χ2 / (2η) | Value |

Visualization of Computational Workflow

To elucidate the logical sequence of a theoretical investigation, the following workflow diagram is provided. It outlines the steps from the initial molecular structure input to the final analysis of its physicochemical properties.

Caption: Workflow for theoretical analysis of molecular structure and properties.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. 2-Hydrazinylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 11. sciforum.net [sciforum.net]

- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-Hydrazinylquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Hydrazinylquinoline hydrochloride, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis involves a nucleophilic aromatic substitution reaction between 3-chloroquinoline and hydrazine hydrate, followed by the formation of the hydrochloride salt.

Key Reaction Data

The following table summarizes the key reactants and their properties for this synthesis.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3-Chloroquinoline | C₉H₆ClN | 163.61 | Starting Material |

| Hydrazine hydrate | H₆N₂O | 50.06 | Reagent |

| Ethanol (absolute) | C₂H₅OH | 46.07 | Solvent |

| Hydrochloric acid (concentrated) | HCl | 36.46 | Reagent |

| 3-Hydrazinylquinoline hydrochloride | C₉H₁₀ClN₃ | 195.65 | Final Product |

Experimental Protocol

This protocol outlines the synthesis of 3-Hydrazinylquinoline hydrochloride from 3-chloroquinoline.

Materials:

-

3-Chloroquinoline

-

Hydrazine hydrate (excess)

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-chloroquinoline in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate. The reaction of chloroquinolines with hydrazine hydrate is a common method for introducing a hydrazinyl group.[1][2]

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 8 hours, as analogous reactions suggest). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath to facilitate the precipitation of the product.

-

Isolation of 3-Hydrazinylquinoline: Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it with cold ethanol to remove any unreacted hydrazine hydrate.

-

Formation of Hydrochloride Salt: Suspend the isolated 3-hydrazinylquinoline in ethanol and, while stirring, slowly add concentrated hydrochloric acid dropwise until the solution becomes acidic.

-

Final Product Isolation: The 3-Hydrazinylquinoline hydrochloride will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the final product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The purity of the compound can be assessed by standard analytical techniques such as NMR and mass spectrometry.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-Hydrazinylquinoline hydrochloride.

Caption: Workflow for the synthesis of 3-Hydrazinylquinoline hydrochloride.

References

Application Notes and Protocols for 3-Hydrazinylquinoline Derivatization in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-hydrazinylquinoline (3-HQ), also referred to as 2-hydrazinoquinoline (HQ) in some literature, as a derivatization agent for the sensitive and simultaneous analysis of carbonyl compounds (aldehydes and ketones) and carboxylic acids. This derivatization is particularly valuable for enhancing detection in liquid chromatography-mass spectrometry (LC-MS) based analytical methods.

Introduction

Aldehydes, ketones, and carboxylic acids are crucial molecules in various biological and chemical processes. Their analysis can be challenging due to their polarity, volatility, and often low concentrations in complex matrices. Chemical derivatization with 3-hydrazinylquinoline is a robust strategy to improve their chromatographic retention and ionization efficiency, thereby enhancing the sensitivity and specificity of their detection by LC-MS. 3-HQ reacts with the carbonyl group of aldehydes and ketones to form stable hydrazones, and with the carboxyl group of carboxylic acids to form hydrazides. This allows for the simultaneous analysis of these different classes of compounds in a single chromatographic run.[1][2]

Principle of Derivatization

The derivatization process involves two primary reactions:

-

For Aldehydes and Ketones: 3-Hydrazinylquinoline reacts with the carbonyl group (C=O) of aldehydes and ketones to form a hydrazone derivative. This reaction is a condensation reaction where a molecule of water is eliminated. The resulting hydrazone is more stable and provides a readily ionizable quinoline moiety, which enhances the signal in mass spectrometry, particularly in positive electrospray ionization (ESI) mode.[1][2]

-

For Carboxylic Acids: The derivatization of carboxylic acids with 3-HQ to form a hydrazide requires activation of the carboxyl group. This is typically achieved using activating agents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP). These reagents convert the carboxylic acid into a more reactive intermediate, an acyloxyphosphonium ion, which then readily reacts with 3-HQ.[1]

Visualization of Derivatization and Workflow

Derivatization Reaction Pathway

Caption: Derivatization reactions of 3-Hydrazinylquinoline.

Analytical Workflow

Caption: General workflow for 3-HQ derivatization and analysis.

Application Notes

Simultaneous Analysis of Metabolites

A key advantage of 3-HQ derivatization is its ability to react with a broad spectrum of metabolites, including short-chain carboxylic acids, aldehydes, and ketones.[3] This makes it a powerful tool for metabolomic studies where comprehensive profiling of these compound classes is desired from a single sample analysis.[3][4] This method has been successfully applied to biological samples such as urine, serum, and liver extracts to investigate metabolic changes, for instance, in the context of diabetic ketoacidosis.[1][2]

Enhanced Sensitivity in LC-MS

The quinoline group introduced by 3-HQ derivatization significantly improves the ionization efficiency of the analytes in positive electrospray ionization mass spectrometry.[4] This leads to lower limits of detection and quantification, enabling the analysis of low-abundance metabolites. The derivatization also improves the chromatographic behavior of small, polar analytes on reversed-phase columns like C18.[1][4]

Experimental Protocols

Protocol 1: Derivatization of Aldehydes, Ketones, and Carboxylic Acids in Biological Samples for LC-MS Analysis

This protocol is adapted from methodologies described for the analysis of metabolites in biological fluids.[1][2]

Materials and Reagents:

-

3-Hydrazinylquinoline (3-HQ)

-

2,2'-Dipyridyl disulfide (DPDS)

-

Triphenylphosphine (TPP)

-